4-(butanoylamino)-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butanoylamino group and a methoxyphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine to form the corresponding butanoyl derivative. This intermediate is then reacted with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the butanoylamino moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(butanoylamino)-N-(4-formylphenyl)benzamide or 4-(butanoylamino)-N-(4-carboxyphenyl)benzamide.
Reduction: 4-(butanoylamino)-N-(4-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(butanoylamino)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylacetamide
- 4-methoxyphenylacetic acid
- 4-methoxyphenylisocyanate
Comparison
4-(butanoylamino)-N-(4-methoxyphenyl)benzamide is unique due to the presence of both a butanoylamino group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-4-17(21)19-14-7-5-13(6-8-14)18(22)20-15-9-11-16(23-2)12-10-15/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
OMCANZFFTKHJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.